molecular formula C9H13NO2 B8809096 3,5-dimethoxy-N-methylaniline CAS No. 118684-17-6

3,5-dimethoxy-N-methylaniline

Cat. No.: B8809096
CAS No.: 118684-17-6
M. Wt: 167.20 g/mol
InChI Key: DZJRIEASIKLRQK-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-methylaniline is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

118684-17-6

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3,5-dimethoxy-N-methylaniline

InChI

InChI=1S/C9H13NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6,10H,1-3H3

InChI Key

DZJRIEASIKLRQK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3,5-dimethoxyaniline (13.8 g, 90 mmol), Iodomethane (12.7 g, 90 mmol), and sodium acetate (7.4 g, 90 mmol) in 100 ml of anhydrous THF was stirred under nitrogen atmosphere for 10 hr. Then, THF was removed by rotary evaporation. The crude product was partitioned between water and ethyl ether. The ethereal extraction was separated and washed with water, brine, and dried over Na2SO4. Filtration and removal of solvent provided 13.6 g of crude product. The crude product was chromatographed on silica gel (33% acetone-petroleum ether) to afford the expected product 4.5 g (27% yield).
Quantity
13.8 g
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reactant
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12.7 g
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reactant
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7.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
27%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Following general procedure A, a mixture of 3,5-dimethoxychlorobenzene (173 mg, 1.0 mmol), 2M methylamine (1 mL, 2.0 mmol), NaOt-Bu (120 mg, 1.2 mmol), BrettPhos precatalyst 10 (8 mg, 0.01 mmol), and t-BuOH (1 mL) was stirred at room temperature for 2 h. The crude product was purified via column chromatography (80:20 to 50:50 Hexanes/EtOAc gradient) to provide the title compound as a pale yellow liquid (150 mg, 90%). 1H NMR (400 MHz, CDCl3) δ: 5.89 (t, J=2.2 Hz, 1H), 5.80 (t, J=2.2 Hz, 2H), 3.76 (s, 7H), 2.81 (s, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ: 161.9, 151.5, 91.4, 89.7, 55.3, 30.9 ppm. Brown, F. J.; Bernstein, P. R.; Cronk, L. A.; Dosset, D. L.; Hebbel, K. C.; Maduskuie, T. P.; Shapiro, H. S.; Vacek, E. P.; Yee, Y. K.; Willard, A. K.; Krell, R. D.; Snyder, D. W. J. Med. Chem. 1989, 32, 807.
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
90%

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